N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]oxamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]oxamide has focused on synthesis and characterization, revealing a variety of chemical behaviors and potential applications. For example, the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been detailed, showing the in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential therapeutic applications (Hassan, Hafez, & Osman, 2014). Additionally, the formation of hydrogen-bonded structures in certain pyrazolo[3,4-d]oxazines has been investigated, offering insights into molecular interactions and structural configurations (Castillo, Abonía, Cobo, & Glidewell, 2009).
Molecular Interactions and Structural Analysis
Further studies have expanded on the molecular and structural analysis of related compounds. The synthesis, spectral, and X-ray crystal structure of a novel pyrazole derivative have been reported, providing detailed information on molecular geometries, electronic structures, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of these compounds (Kumara, Kumar, Kumar, & Lokanath, 2018). Research on molybdenum(VI) dioxo complexes with tridentate phenolate ligands has also been conducted, showcasing the potential for catalytic and enzyme model applications (Judmaier, Wallner, Stipicic, Kirchner, Baumgartner, Belaj, & Mösch‐Zanetti, 2009).
Functional Materials Development
Innovative uses for structurally related compounds in material science have been explored, such as the development of organogels based on perylenetetracarboxylic diimides. These materials exhibit unique properties like fluorescence and reversible phase transitions, suggesting applications in sensors and optoelectronic devices (Wu, Xue, Shi, Chen, & Li, 2011). Another study focused on the target-based design and synthesis of new pyrazole amide derivatives, highlighting their insecticidal activity and potential for agricultural use (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as carbonyl reductase [nadph] 1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide . These factors can include the pH of the environment, the presence of other compounds, and the temperature, among others.
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-19(2,3)23-16(13-10-27-11-14(13)22-23)21-18(25)17(24)20-9-12-7-5-6-8-15(12)26-4/h5-8H,9-11H2,1-4H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLKTIRBZAPRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.